![molecular formula C13H22O3Si B14238968 Trimethoxy[3-(4-methylphenyl)propyl]silane CAS No. 406912-32-1](/img/structure/B14238968.png)
Trimethoxy[3-(4-methylphenyl)propyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethoxy[3-(4-methylphenyl)propyl]silane is an organosilicon compound that features a silicon atom bonded to three methoxy groups and a 3-(4-methylphenyl)propyl group. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[3-(4-methylphenyl)propyl]silane typically involves the reaction of 3-(4-methylphenyl)propyl chloride with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-(4-methylphenyl)propyl chloride+trimethoxysilaneNaHthis compound+NaCl
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions
Trimethoxy[3-(4-methylphenyl)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form polysiloxanes, which are useful in the production of silicone materials.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Nucleophiles such as amines or alcohols.
Polymerization: Catalysts such as tin or platinum compounds.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Silane derivatives with different functional groups.
Polymerization: Polysiloxanes and silicone resins.
科学的研究の応用
Trimethoxy[3-(4-methylphenyl)propyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in the preparation of hybrid materials.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility and reduce biofouling.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
作用機序
The mechanism of action of Trimethoxy[3-(4-methylphenyl)propyl]silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its function as a coupling agent, as it allows the compound to form strong bonds with both organic and inorganic substrates. The molecular targets and pathways involved include the formation of covalent bonds with hydroxyl groups on surfaces, leading to improved adhesion and stability.
類似化合物との比較
Similar Compounds
- Trimethoxy[3-(phenylamino)propyl]silane
- Trimethoxy[3-(methylamino)propyl]silane
- Trimethoxy[3-(2-phenylethyl)]silane
Uniqueness
Trimethoxy[3-(4-methylphenyl)propyl]silane is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This group enhances the compound’s hydrophobicity and thermal stability, making it particularly useful in applications requiring durable and water-resistant materials.
特性
CAS番号 |
406912-32-1 |
|---|---|
分子式 |
C13H22O3Si |
分子量 |
254.40 g/mol |
IUPAC名 |
trimethoxy-[3-(4-methylphenyl)propyl]silane |
InChI |
InChI=1S/C13H22O3Si/c1-12-7-9-13(10-8-12)6-5-11-17(14-2,15-3)16-4/h7-10H,5-6,11H2,1-4H3 |
InChIキー |
NZFIVGCCXGJWBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CCC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



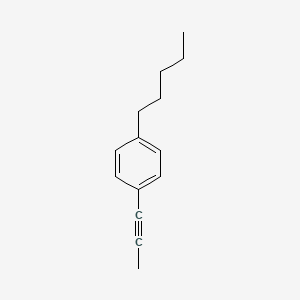
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
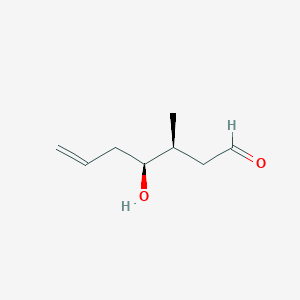
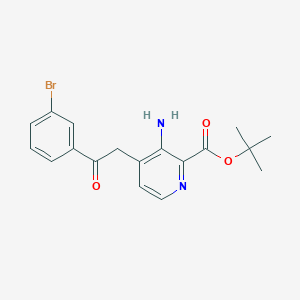
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
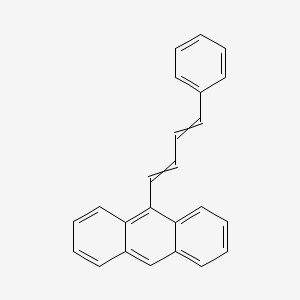
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
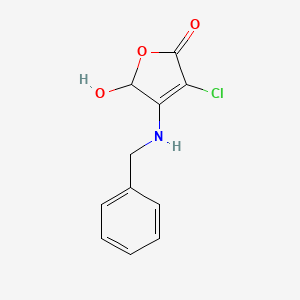
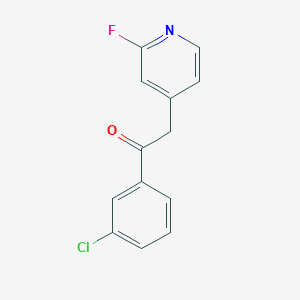
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)
